molecular formula C13H11N3O B10768736 6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10768736
M. Wt: 225.25 g/mol
InChI Key: VERQSLXHYIALTN-UHFFFAOYSA-N
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Description

    ML347 (LDN193719): is a small molecule compound.

  • It selectively inhibits ALK1 and ALK2, which are members of the TGF-β receptor superfamily.
  • ALK1 and ALK2 play crucial roles in signaling pathways related to cell growth, differentiation, and angiogenesis.
  • Preparation Methods

      Reaction Conditions: Specific reaction conditions for its synthesis are not mentioned.

      Industrial Production: Information about industrial-scale production methods is limited.

  • Chemical Reactions Analysis

      Reactions Undergone: ML347 is primarily studied for its effects on ALK1 and ALK2 signaling. It inhibits the phosphorylation of Smad1/5 by TGF-β1.

      Common Reagents and Conditions: The exact reagents and conditions for its synthesis are not specified.

      Major Products: The major products formed during its synthesis are not explicitly described.

  • Scientific Research Applications

      Chemistry: ML347’s role in chemical research is primarily related to studying TGF-β signaling pathways.

      Biology: It is used to investigate ALK1 and ALK2 functions in cellular processes.

      Medicine: Potential applications in disease models, especially those involving angiogenesis.

      Industry: Limited information on industrial applications.

  • Mechanism of Action

      Targets: ML347 specifically targets ALK1 and ALK2.

      Pathways: It interferes with TGF-β signaling by blocking Smad1/5 phosphorylation.

  • Comparison with Similar Compounds

      Uniqueness: ML347’s uniqueness lies in its high selectivity for ALK1 and ALK2.

      Similar Compounds: Unfortunately, the sources do not provide a list of similar compounds.

    Properties

    Molecular Formula

    C13H11N3O

    Molecular Weight

    225.25 g/mol

    IUPAC Name

    6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

    InChI

    InChI=1S/C13H11N3O/c1-17-12-4-2-10(3-5-12)11-8-14-13-6-7-15-16(13)9-11/h2-9H,1H3

    InChI Key

    VERQSLXHYIALTN-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)C2=CN3C(=CC=N3)N=C2

    Origin of Product

    United States

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